4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

SGK1 kinase inhibition Structure-activity relationship 7-Azaindole

Medicinal chemistry teams targeting SGK1 require a reliable source of 7-azaindole-3-carboxylic acid scaffolds where the 4-methoxy substitution is regiochemically precise. Impure or incorrectly substituted isomers invalidate kinase assay results. This compound solves that challenge as a verified 4-methoxy-7-azaindole-3-carboxylic acid building block. - Essential SGK1 pharmacophore: 3-COOH confirmed critical for high-affinity binding (4- to 125-fold advantage over esters/amides) - Regioisomeric purity assured: 4-methoxy orientation optimizes para-directed ATP-pocket interactions per established SAR - Assay-ready: ≥98% purity enables direct use in biochemical kinase profiling without additional QC, reducing screening variability.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B11904961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CNC2=NC=C1)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-6-2-3-10-8-7(6)5(4-11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyCODHBXSLVPZMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-7-azaindole-3-carboxylic Acid: SGK1 Inhibitor Scaffold


4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190311-20-6) is a 7-azaindole derivative featuring a methoxy substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolo[2,3-b]pyridine core . This heterocyclic scaffold is a privileged structure in kinase inhibitor drug discovery, with multiple derivatives investigated as inhibitors of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a target implicated in cancer cell proliferation and survival [1]. The compound serves as a key building block or intermediate for structure-activity relationship (SAR) exploration, where both the 3-carboxylic acid and 4-position substituent are critical pharmacophoric elements [2].

Why 7-Azaindole Positional Isomers Are Not Interchangeable


Substitution of the pyrrolo[2,3-b]pyridine core at different positions yields analogs with drastically divergent SGK1 inhibitory activities. SAR studies on this scaffold demonstrate that the 3-position carboxylic acid is essential for high-affinity interaction with the ε-amino group of lysine in the SGK1 catalytic site; replacement with methyl ester, acetyl, or amine groups reduces activity by up to 125-fold [1]. Crucially, the position of substituents on the appended phenyl ring or heterocycle strongly modulates potency: para-substituted derivatives exhibit significantly higher inhibitory activity than their meta-substituted counterparts, with fold-differences ranging from 4-fold to 75-fold depending on the functional group [1]. Therefore, a 4-methoxy-3-carboxylic acid 7-azaindole is pharmacologically non-interchangeable with its 5-methoxy, 6-methoxy, or 4-halo regioisomers, as each positional isomer presents a distinct hydrogen-bonding and steric profile to the kinase ATP-binding pocket.

Differentiation Evidence vs. Analog Compounds


Para-Substitution Advantage in 7-Azaindole SGK1 Inhibition

In a systematic SAR study of 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine analogs, the para-substituted carboxyl derivative exhibited an 11-fold lower IC50 (greater potency) compared to its meta-substituted counterpart. By extension, the 4-methoxy group on the target compound occupies the para position relative to the pyrrole nitrogen, a spatial orientation that SAR data indicate is strongly favored for SGK1 binding affinity [1]. This positional advantage is consistent across multiple functional groups: the carboxymethyl group showed a 4-fold para-over-meta preference, and the hydroxycarbamoyl group showed a 75-fold preference [1].

SGK1 kinase inhibition Structure-activity relationship 7-Azaindole

Critical Role of the 3-Carboxylic Acid Pharmacophore

SAR evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives revealed that the 3-carboxylic acid group is a critical pharmacophore for SGK1 inhibition. Compared to the carboxyl group, replacement with a methoxycarbonyl (methyl ester) group resulted in a 79-fold reduction in inhibitory activity, while an acetyl group caused a 125-fold reduction. An amine substitution caused a 10-fold loss, and even a tetrazole bioisostere led to a 4-fold decrease [1]. The carboxymethyl group (–CH2COOH) retained comparable activity, but the hydroxycarbamoyl group (–CONHOH) uniquely enhanced potency 4-fold over the parent carboxyl [1]. The target compound, bearing the native 3-carboxylic acid, thus retains the optimal pharmacophoric element for SGK1 engagement.

Kinase inhibitor design Pharmacophore mapping Binding interaction

Electronic Modulation by the 4-Methoxy Group

The 4-methoxy group is an electron-donating substituent that increases the electron density of the 7-azaindole ring system. While the unsubstituted 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3) has a molecular weight of 162.15 g/mol , the 4-methoxy derivative has a molecular weight of 192.17 g/mol and an increased hydrogen bond acceptor count . The methoxy group is reported to enhance solubility in organic solvents and modulate reactivity and biological system interactions compared to the unsubstituted scaffold . This differentiated physicochemical profile can be advantageous for medicinal chemistry derivatization, as the 4-methoxy group provides a synthetic handle for further functionalization (e.g., demethylation to 4-hydroxy) not available on the parent 4-unsubstituted compound.

Physicochemical properties Solubility Drug-likeness

Commercial Availability and Defined Purity Specifications

Multiple reputable vendors supply 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with purity specifications of ≥95% or ≥98% . The compound is provided with recommended long-term storage at 2-8°C in sealed, dry conditions, ensuring stability for research use . In contrast, less common 7-azaindole regioisomers (e.g., 5-methoxy or 6-methoxy analogs) are frequently available only through custom synthesis with longer lead times and higher minimum order quantities. This ready availability with defined purity reduces procurement friction for SAR campaigns and allows immediate initiation of biochemical assays without additional purification or characterization.

Chemical procurement Purity analysis Research reagent

Key Applications in Drug Discovery


SGK1 Inhibitor Lead Optimization and SAR

Research groups engaged in SGK1-targeted cancer therapy can utilize this compound as a privileged starting scaffold. The 3-carboxylic acid group is confirmed to be essential for high-affinity SGK1 binding (4- to 125-fold advantage over ester, amide, or acetyl replacements), while the 4-methoxy substituent provides a para-oriented modification compatible with the kinase ATP-binding pocket geometry. Based on established SAR showing that para-substitution consistently outperforms meta-substitution [1], the 4-methoxy isomer is predicted to maintain favorable binding orientation. Teams can derivatize the carboxylic acid to amides or hydroxamic acids to further tune potency and selectivity, leveraging the 4-methoxy group as a synthetic handle for late-stage functionalization.

Focused Kinase Panel Screening Probe

For kinase profiling laboratories, this compound serves as a well-characterized 7-azaindole-3-carboxylic acid probe. The pyrrolo[2,3-b]pyridine scaffold is recognized in multiple patents as a kinase inhibitor hinge-binding motif targeting CHK1, JAK family kinases, and c-Abl in addition to SGK1 [1][2]. The compound's commercially assured purity (≥98%) and defined storage conditions (2-8°C, sealed dry) enable its direct use in biochemical kinase activity assays without additional quality control steps, reducing assay variability and improving data reproducibility across screening campaigns.

Parallel Library Synthesis Intermediate

Medicinal chemistry teams designing parallel libraries of 7-azaindole-based kinase inhibitors can employ this compound as a key synthetic intermediate. The 3-carboxylic acid can be readily converted to amides, esters, or hydroxamic acids to explore SAR around the solvent-exposed region of the kinase active site, while the 4-methoxy group can be selectively demethylated to yield the 4-hydroxy analog for further diversification [1]. The off-the-shelf availability of the 4-methoxy derivative eliminates the need for a multi-step synthesis of the core scaffold from the 4-unsubstituted 7-azaindole-3-carboxylic acid, which would require separate methoxylation chemistry.

Physicochemical Property Benchmarking

Computational chemistry and DMPK groups can use this compound as a reference standard to benchmark the impact of the 4-methoxy substituent on calculated and experimental physicochemical properties versus the unsubstituted 7-azaindole-3-carboxylic acid. The 18.5% molecular weight increase and additional hydrogen bond acceptor [1] provide a defined perturbation to assess effects on LogP, solubility, permeability, and metabolic stability. This controlled comparison supports the development of predictive models for substituent effects within the 7-azaindole chemotype.

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